molecular formula C9H15N3 B2946473 2-(Azidomethyl)bicyclo[2.2.2]octane CAS No. 1996596-00-9

2-(Azidomethyl)bicyclo[2.2.2]octane

Cat. No. B2946473
CAS RN: 1996596-00-9
M. Wt: 165.24
InChI Key: BNYVOGFNJLVBBK-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)bicyclo[2.2.2]octane” is a derivative of “Bicyclo[2.2.2]octane”, which is a type of organic compound with a unique structure . The molecular formula of Bicyclo[2.2.2]octane is C8H14 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

The synthesis of Bicyclo[2.2.2]octane derivatives has been studied extensively. For instance, a new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Another study showed the design, synthesis, and validation of its new saturated bioisostere with improved physicochemical properties - 2-oxabicyclo[2.2.2]octane .


Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octane, 2-methyl- has been analyzed. The molecular weight of this compound is 124.2233 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of Bicyclo[2.2.2]octane derivatives have been studied. For example, an asymmetric dearomative tandem annulation between 3-nitroindoles and 7-oxo-5-heptenals was described .


Physical And Chemical Properties Analysis

The physical and chemical properties of Bicyclo[2.2.2]octane have been analyzed. For instance, the average mass of Bicyclo[2.2.2]octane is 110.197 Da, and the monoisotopic mass is 110.109550 Da .

Mechanism of Action

Target of Action

The primary targets of 2-(Azidomethyl)bicyclo[22It’s known that azabicyclo compounds are nitrogen-containing heterocycles with significant potential in the field of drug discovery . They have been applied as key synthetic intermediates in several total syntheses . The unique structure of these compounds makes them a challenging scaffold to acquire .

Mode of Action

The exact mode of action of 2-(Azidomethyl)bicyclo[22It’s known that the electronic transmission through σ-conjugated molecules can be fully suppressed by destructive quantum interference, which makes them potential candidates for single-molecule insulators .

Biochemical Pathways

The specific biochemical pathways affected by 2-(Azidomethyl)bicyclo[22It’s known that the 2-oxabicyclo[222]octane core has been incorporated into the structure of certain drugs, replacing the phenyl ring . This suggests that the compound may interact with biochemical pathways in a similar manner to these drugs.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Azidomethyl)bicyclo[22It’s known that the replacement of the phenyl ring in certain drugs with a 2-oxabicyclo[222]octane core leads to improved physicochemical properties, including increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes could potentially impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of 2-(Azidomethyl)bicyclo[22It’s known that the replacement of the phenyl ring in certain drugs with a 2-oxabicyclo[222]octane core results in new bioactive analogs of the drugs . This suggests that the compound may have similar bioactive effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(Azidomethyl)bicyclo[22It’s known that the design of the structure of similar compounds is based on the analysis of the advantages and disadvantages of previously used bioisosteres . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, pH, temperature, and other environmental conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Azidomethyl)bicyclo[2.2.2]octane is its high reactivity and specificity for labeling biomolecules. This allows for the selective labeling of a specific site on a biomolecule, without affecting its overall structure or function. However, this compound has some limitations in lab experiments. It can be toxic in high concentrations and requires careful handling to avoid accidental exposure.

Future Directions

There are several future directions for the use of 2-(Azidomethyl)bicyclo[2.2.2]octane in scientific research. One area of interest is the development of new labeling techniques that can be used in vivo, allowing for the study of biomolecules in their natural environment. Another area of interest is the use of this compound in drug discovery, where it can be used to identify new drug targets and study the mechanism of action of existing drugs. Finally, this compound could be used in the development of new imaging techniques, allowing for the visualization of biomolecules in living cells and tissues.
Conclusion
In conclusion, this compound is a highly reactive compound that has a wide range of applications in scientific research. Its unique chemical properties make it an ideal tool for the covalent labeling of biomolecules, allowing for the study of protein-protein interactions, protein localization, and protein turnover. While this compound has some limitations in lab experiments, its potential applications in drug discovery and imaging make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 2-(Azidomethyl)bicyclo[2.2.2]octane involves a two-step process. The first step involves the preparation of the bicyclo[2.2.2]octene precursor. This can be achieved by the Diels-Alder reaction between cyclopentadiene and norbornene. The resulting bicyclo[2.2.2]octene is then reacted with sodium azide in the presence of copper sulfate to yield this compound.

Scientific Research Applications

2-(Azidomethyl)bicyclo[2.2.2]octane has a wide range of applications in scientific research. One of its key uses is as a chemical handle for the covalent labeling of biomolecules. This involves the attachment of this compound to a specific site on a biomolecule, which can then be selectively labeled with a fluorescent dye or other detectable probe. This technique has been used to study protein-protein interactions, protein localization, and protein turnover.

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemicals. For example, 1,4-Diazabicyclo[2.2.2]octane, a related compound, is classified as a flammable solid and harmful if swallowed. It causes skin irritation and serious eye damage .

properties

IUPAC Name

2-(azidomethyl)bicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-12-11-6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYVOGFNJLVBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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